molecular formula C12H11F2I B2547444 1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-72-5

1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane

Cat. No. B2547444
CAS RN: 2287342-72-5
M. Wt: 320.121
InChI Key: LAGXKBMUCQAAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane (let’s call it DFMIP ) is a bicyclo[1.1.1]pentane derivative . It contains an iodine atom and a difluoromethyl group attached to a phenyl ring. The unique bicyclo[1.1.1]pentane scaffold confers interesting properties and potential applications in drug discovery .


Synthesis Analysis

DFMIP can be synthesized using a light-enabled reaction . Researchers have developed a practical method that yields DFMIP in mg- to kg-quantities without the need for additional additives or catalysts. This scalable approach has enabled the preparation of over 300 functionalized bicyclo[1.1.1]pentanes , including DFMIP. Pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, and Merck are already utilizing these compounds in drug discovery .

properties

IUPAC Name

1-[2-(difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2I/c13-10(14)8-3-1-2-4-9(8)11-5-12(15,6-11)7-11/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGXKBMUCQAAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.